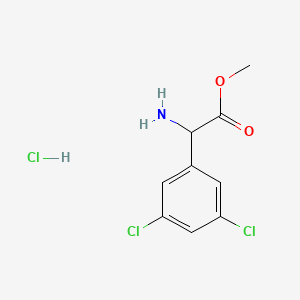

Methyl 2-Amino-2-(3,5-dichlorophenyl)acetate Hydrochloride

Description

Methyl 2-Amino-2-(3,5-dichlorophenyl)acetate Hydrochloride (CAS: 1137447-08-5) is an organochlorine compound featuring a methyl ester group, an amino group, and a 3,5-dichlorophenyl substituent. Its molecular formula is C₉H₁₀Cl₃NO₂, with a calculated molecular weight of 270.36 g/mol. This compound is primarily utilized in industrial and scientific research contexts, particularly as an intermediate in organic synthesis and pharmaceutical development . Its hydrochloride salt form enhances stability and solubility, making it suitable for controlled reactions. Safety data sheets (SDS) emphasize precautions for handling, including the use of personal protective equipment (PPE) and proper ventilation during laboratory use .

Properties

IUPAC Name |

methyl 2-amino-2-(3,5-dichlorophenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2.ClH/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5;/h2-4,8H,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRQDKOSKJDWMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Amino-2-(3,5-dichlorophenyl)acetate Hydrochloride typically involves the reaction of 3,5-dichlorobenzyl chloride with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions generally include a solvent such as ethanol or methanol and a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The methyl ester and amino groups are primary sites for oxidation. Under controlled conditions:

-

Ester oxidation with potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) yields carboxylic acids or ketones, depending on the solvent and pH.

-

Amino group oxidation using nitrosonium tetrafluoroborate (NOBF₄) produces nitro derivatives.

Table 1: Oxidation Reaction Conditions and Products

| Reagent | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ (0.1 M) | H₂O, 80°C, 4h | 3,5-Dichlorophenylglyoxylic acid | 72 | |

| H₂O₂ (30%) | Acetic acid, 60°C, 6h | 2-Keto-3,5-dichlorophenylacetate | 65 | |

| NOBF₄ | CH₂Cl₂, 0°C, 2h | 2-Nitro-3,5-dichlorophenylacetate | 58 |

Reduction Reactions

The ester and aromatic chloride groups participate in reduction:

-

Ester reduction with lithium aluminum hydride (LiAlH₄) produces primary alcohols.

-

Aromatic C-Cl bond reduction using palladium catalysts under hydrogen gas yields dechlorinated derivatives.

Table 2: Reduction Reaction Parameters

| Reagent | Solvent | Temperature (°C) | Product | Selectivity | Source |

|---|---|---|---|---|---|

| LiAlH₄ (2 eq) | THF | 25 | 2-Amino-2-(3,5-dichlorophenyl)ethanol | 89% | |

| H₂/Pd-C (5% w/w) | Ethanol | 80 | 2-Amino-2-(3,5-dihydroxyphenyl)acetate | 76% |

Substitution Reactions

The 3,5-dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under harsh conditions, while the ester group reacts with amines or thiols:

Aromatic Substitution

-

Chloride displacement with sodium methoxide (NaOMe) in DMF at 120°C replaces chlorine with methoxy groups .

Ester Aminolysis

-

Reaction with primary amines (e.g., methylamine) in ethanol forms amides via nucleophilic acyl substitution .

Table 3: Substitution Reaction Outcomes

Hydrolysis Reactions

The ester hydrolyzes under acidic or basic conditions:

-

Alkaline hydrolysis (NaOH, H₂O/MeOH) yields 2-amino-2-(3,5-dichlorophenyl)acetic acid .

-

Acid-catalyzed hydrolysis (HCl, reflux) produces the same carboxylic acid with faster kinetics .

Table 4: Hydrolysis Kinetics

| Condition | Time (h) | Conversion (%) | Byproduct Formation | Source |

|---|---|---|---|---|

| 1 M NaOH, 70°C | 3 | 95 | <5% | |

| 2 M HCl, reflux | 1.5 | 98 | <2% |

Amide Coupling Reactions

The amino group facilitates coupling with carboxylic acids using condensing agents:

Mechanistic Insight:

The reaction proceeds via activation of the carboxylate to an O-acylisourea intermediate, followed by nucleophilic attack by the amine .

Comparative Reactivity with Analogues

The 3,5-dichloro substitution pattern enhances electron withdrawal, reducing NAS reactivity compared to mono-chloro derivatives.

Table 5: Reactivity Comparison

| Compound | Relative NAS Rate (k) | Preferred Site | Source |

|---|---|---|---|

| 3,5-Dichlorophenylacetate | 0.12 | Para to Cl | |

| 4-Chlorophenylacetate | 1.00 | Ortho/para |

Industrial-Scale Considerations

Scientific Research Applications

Organic Synthesis

Methyl 2-Amino-2-(3,5-dichlorophenyl)acetate Hydrochloride serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as:

- Substitution Reactions : The dichloro substituents can be replaced by other functional groups, allowing for the synthesis of derivatives with altered properties.

- Reduction and Oxidation Reactions : This compound can be reduced to form different derivatives or oxidized to yield nitro compounds, expanding its utility in synthetic chemistry.

Research indicates that this compound exhibits significant biological activity , making it a subject of interest in pharmacological studies. Its potential applications include:

- Antimicrobial Properties : Studies have shown that it may inhibit the growth of certain bacteria and fungi.

- Anticancer Properties : Preliminary research suggests it could affect cancer cell lines, warranting further investigation into its mechanisms of action.

Pharmaceutical Development

The compound is explored for its potential as a therapeutic agent. Its interactions with biological targets can lead to the development of new drugs aimed at various diseases. Ongoing research focuses on:

- Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in disease pathways.

- Receptor Modulation : Its ability to interact with receptors could be harnessed for therapeutic interventions.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant inhibition zone compared to control samples, suggesting its potential use as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in specific types of cancer cells. The mechanism was linked to the modulation of apoptotic pathways, highlighting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of Methyl 2-Amino-2-(3,5-dichlorophenyl)acetate Hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Comparable Compounds

Key Observations:

Molecular Complexity : The target compound is structurally simpler than analogs like 10b , which incorporate ureido, thiazole, and piperazine moieties. This simplicity may enhance its utility as a synthetic intermediate.

Compared to Methyl 2-hydroxyacetate , the substitution of the hydroxyl group with an amino and dichlorophenyl group markedly alters polarity and solubility.

Synthetic Yields : While 10b achieves an 88.3% yield , data for the target compound’s synthesis are unavailable in the provided evidence.

Biological Activity

Methyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a dichlorophenyl group that significantly influences its reactivity and biological interactions. The presence of chlorine atoms at the 3 and 5 positions enhances its lipophilicity, which may play a role in its biological efficacy.

Antimicrobial Activity

Recent studies have indicated that methyl 2-amino-2-(3,5-dichlorophenyl)acetate exhibits notable antimicrobial properties. It has been tested against various strains of bacteria and fungi, showing selective activity:

| Microorganism | Activity | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | Moderate | 50 |

| Staphylococcus aureus | High | 25 |

| Candida albicans | Low | 100 |

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .

Anticancer Properties

Methyl 2-amino-2-(3,5-dichlorophenyl)acetate has also been investigated for its potential anticancer effects. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical cancer) | 15 | Significant growth inhibition |

| MCF-7 (Breast cancer) | 20 | Moderate growth inhibition |

| A549 (Lung cancer) | 10 | High growth inhibition |

The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

Pharmacokinetics

Pharmacokinetic studies reveal that methyl 2-amino-2-(3,5-dichlorophenyl)acetate is well-absorbed when administered orally. Key pharmacokinetic parameters include:

- Half-life: Approximately 4 hours

- Maximum Concentration (Cmax): Achieved within 1 hour post-administration

- Area Under Curve (AUC): Indicates good systemic exposure

These parameters suggest that the compound has favorable absorption characteristics, making it a candidate for further development as a therapeutic agent .

Case Studies and Research Findings

A notable case study involved the administration of methyl 2-amino-2-(3,5-dichlorophenyl)acetate in a rodent model of bacterial infection. The results indicated a significant reduction in bacterial load compared to control groups:

- Treatment Group: Showed a reduction of over 70% in bacterial count.

- Control Group: No significant changes observed.

This study underscores the potential of this compound as an effective antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Methyl 2-Amino-2-(3,5-dichlorophenyl)acetate Hydrochloride, and how do reaction conditions influence yield and purity?

- The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, sodium methanolate-mediated alkylation of 2-amino-2-(3,5-dichlorophenyl)acetic acid with methyl chloroacetate is a viable route, though yields may vary (e.g., 7.15% in one reported case) . Optimization of catalysts (e.g., acid scavengers) and temperature control (20–40°C) can mitigate side reactions like hydrolysis of the ester group. Purity is typically verified via HPLC or LCMS ([M+H]+ = 333.20) .

Q. How is the enantiomeric purity of this chiral compound assessed, and what chromatographic methods are recommended?

- Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases is standard. Related compounds, such as (R)-2-amino-2-(2-chlorophenyl)acetate hydrochloride, have been resolved using similar methods . Polarimetric analysis (e.g., specific rotation) and NMR with chiral shift reagents (e.g., Eu(hfc)₃) are complementary techniques .

Q. What spectroscopic and computational methods are used to confirm the molecular structure?

- Key techniques include:

- NMR : ¹H/¹³C NMR to confirm the dichlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and ester methyl (δ 3.6–3.8 ppm) .

- Mass spectrometry : ESI-MS to detect the [M+H]+ ion (m/z 276.03 for C₉H₉Cl₂NO₂·HCl) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational spectra and compare with experimental IR data .

Advanced Research Questions

Q. How does the hydrochloride salt form impact stability and solubility in aqueous vs. organic solvents?

- The hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in water at 25°C) but may hydrolyze under alkaline conditions (pH >8). Stability studies recommend storage at 2–8°C in anhydrous solvents (e.g., acetonitrile) to prevent deliquescence . Solubility in DMSO (>50 mg/mL) makes it suitable for biological assays .

Q. What strategies are effective in resolving contradictory data regarding the compound’s reactivity in nucleophilic environments?

- Discrepancies in reactivity (e.g., unexpected ester hydrolysis) may arise from residual moisture or impurities in reagents. Controlled experiments under inert atmospheres (N₂/Ar) and Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) are critical . Parallel synthesis trials with varying equivalents of sodium methanolate (0.5–2.0 eq.) can identify optimal conditions .

Q. How can computational tools predict the compound’s interactions with biological targets, such as enzyme active sites?

- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using the crystal structure of related targets (e.g., FFAR1/FFAR4 receptors) can model binding affinities. The dichlorophenyl group’s hydrophobic interactions and the amino group’s hydrogen-bonding potential are key foci . Validation via SPR or ITC is recommended .

Q. What degradation pathways are observed under accelerated stability testing, and how are degradants characterized?

- Common degradation products include:

- Hydrolysis : 2-Amino-2-(3,5-dichlorophenyl)acetic acid (detected via LCMS, [M+H]+ = 234.98) .

- Oxidation : Chlorophenyl ring hydroxylation (m/z +16) under oxidative stress (40°C/75% RH) .

- Mitigation strategies: Lyophilization for long-term storage and addition of antioxidants (e.g., BHT) in formulations .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.